
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
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Overview
Description
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE is a synthetic organic compound. It features a pyrazole ring substituted with bromine and methyl groups, and a piperidine ring with tetramethyl substitution. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.
Bromination and methylation: The pyrazole ring is then brominated and methylated under controlled conditions.
Attachment of the piperidine ring: The piperidine ring is synthesized separately and then attached to the pyrazole ring through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the bromine substituent or the amide bond.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it might be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development, particularly if they exhibit pharmacologically relevant activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(4-PIPERIDYL)PROPANAMIDE: Lacks the methyl groups on the pyrazole ring and the tetramethyl substitution on the piperidine ring.
3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE: Similar structure but with chlorine instead of bromine.
Uniqueness
The presence of both bromine and multiple methyl groups on the pyrazole ring, along with the tetramethyl-substituted piperidine ring, makes 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE unique. These structural features could impart distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C17H29BrN4O |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C17H29BrN4O/c1-11-15(18)12(2)22(20-11)8-7-14(23)19-13-9-16(3,4)21-17(5,6)10-13/h13,21H,7-10H2,1-6H3,(H,19,23) |
InChI Key |
FKHKBVLNEZCOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC2CC(NC(C2)(C)C)(C)C)C)Br |
Origin of Product |
United States |
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